Cas no 1335055-35-0 (1-(2-chloropyridin-3-yl)ethane-1,2-diol)

1-(2-Chloropyridin-3-yl)ethane-1,2-diol is a versatile chiral diol derivative with a chloropyridine moiety, offering utility as an intermediate in organic synthesis and pharmaceutical applications. Its structure combines a reactive chloropyridine group with vicinal diol functionality, enabling selective transformations such as nucleophilic substitutions or oxidation reactions. The compound's stereochemistry makes it valuable for asymmetric synthesis, particularly in the preparation of biologically active molecules. Its stability under standard conditions and compatibility with common reagents enhance its practicality in multi-step syntheses. The presence of both hydroxyl and chloro groups allows for further functionalization, making it a useful building block in medicinal chemistry and agrochemical research.
1-(2-chloropyridin-3-yl)ethane-1,2-diol structure
1335055-35-0 structure
Product name:1-(2-chloropyridin-3-yl)ethane-1,2-diol
CAS No:1335055-35-0
MF:C7H8ClNO2
Molecular Weight:173.596920967102
CID:6483720
PubChem ID:143520433

1-(2-chloropyridin-3-yl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 1-(2-chloropyridin-3-yl)ethane-1,2-diol
    • 1335055-35-0
    • EN300-1977165
    • インチ: 1S/C7H8ClNO2/c8-7-5(6(11)4-10)2-1-3-9-7/h1-3,6,10-11H,4H2
    • InChIKey: LPPQNMXNJXTLAG-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(CO)O

計算された属性

  • 精确分子量: 173.0243562g/mol
  • 同位素质量: 173.0243562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4Ų
  • XLogP3: 0.3

1-(2-chloropyridin-3-yl)ethane-1,2-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1977165-2.5g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
2.5g
$2295.0 2023-09-16
Enamine
EN300-1977165-1.0g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
1g
$1172.0 2023-05-23
Enamine
EN300-1977165-0.05g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
0.05g
$983.0 2023-09-16
Enamine
EN300-1977165-0.25g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
0.25g
$1078.0 2023-09-16
Enamine
EN300-1977165-5.0g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
5g
$3396.0 2023-05-23
Enamine
EN300-1977165-10.0g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
10g
$5037.0 2023-05-23
Enamine
EN300-1977165-10g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
10g
$5037.0 2023-09-16
Enamine
EN300-1977165-0.5g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
0.5g
$1124.0 2023-09-16
Enamine
EN300-1977165-0.1g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
0.1g
$1031.0 2023-09-16
Enamine
EN300-1977165-5g
1-(2-chloropyridin-3-yl)ethane-1,2-diol
1335055-35-0
5g
$3396.0 2023-09-16

1-(2-chloropyridin-3-yl)ethane-1,2-diol 関連文献

1-(2-chloropyridin-3-yl)ethane-1,2-diolに関する追加情報

1-(2-Chloropyridin-3-yl)ethane-1,2-diol: A Comprehensive Overview

The compound with CAS No. 1335055-35-0, commonly referred to as 1-(2-chloropyridin-3-yl)ethane-1,2-diol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at the 2-position and a vicinal diol group attached at the 3-position. The vicinal diol moiety adds intriguing properties to the molecule, making it a subject of interest for both academic research and industrial applications.

Recent studies have highlighted the potential of 1-(2-chloropyridin-3-yl)ethane-1,2-diol in various biological systems. Researchers have explored its role as a bioisostere in drug design, where it serves as a promising alternative to traditional compounds due to its ability to modulate receptor interactions without compromising pharmacokinetic profiles. The presence of the chloropyridine ring contributes significantly to the molecule's electronic properties, enabling it to participate in diverse chemical reactions and biological processes.

The synthesis of this compound involves a multi-step process that typically begins with the chlorination of pyridine derivatives. Advanced techniques such as electrophilic substitution and oxidative coupling have been employed to achieve high yields and purity. The incorporation of the diol group is particularly challenging due to the need for precise stereocontrol, but modern methodologies have made this feasible through the use of asymmetric catalysis.

In terms of applications, 1-(2-chloropyridin-3-yl)ethane-1,2-diol has shown promise in the development of novel pharmaceutical agents. Its ability to act as a hydrogen bond donor makes it an ideal candidate for targeting proteins involved in various disease pathways. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases implicated in cancer progression. Additionally, its antioxidant properties have been leveraged in the formulation of skincare products aimed at combating oxidative stress.

The structural versatility of this compound also extends to its use in materials science. The chloropyridine moiety can be functionalized to create polymers with unique electronic and mechanical properties. These materials hold potential applications in electronics, where they could serve as advanced dielectrics or semiconducting layers.

From an environmental perspective, understanding the fate and transport of 1-(2-chloropyridin-3-yl)ethane-1,2-diol in natural systems is crucial. Studies have shown that it undergoes rapid degradation under sunlight exposure, reducing its persistence in aquatic environments. This information is vital for assessing its ecological impact and ensuring sustainable practices during its production and use.

In conclusion, 1-(2-chloropyridin-3-yl)ethane-1,2-diol (CAS No. 1335055-35-0) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups continue to inspire innovative research directions, solidifying its position as a key molecule in contemporary chemical science.

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